Tenofovir-d5 -

Tenofovir-d5

Catalog Number: EVT-1500569
CAS Number:
Molecular Formula: C₉H₉D₅N₅O₄P
Molecular Weight: 292.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tenofovir-d5 is a deuterated form of tenofovir, an important antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. This compound is classified as a nucleotide reverse transcriptase inhibitor (NRTI), which works by inhibiting viral replication.

Source

Tenofovir-d5 is synthesized from tenofovir, which itself is derived from the natural nucleoside adenosine. The deuteration process involves substituting hydrogen atoms in the tenofovir molecule with deuterium, enhancing its pharmacokinetic properties and making it useful for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.

Classification
  • Type: Antiviral agent
  • Class: Nucleotide reverse transcriptase inhibitor
  • Chemical Family: Nucleoside analogs
Synthesis Analysis

Methods

The synthesis of tenofovir-d5 involves several key steps that ensure high yield and purity. The following outlines a typical synthesis method:

  1. Preparation of Reactants: Tenofovir is used as the starting material, along with deuterated reagents to facilitate the incorporation of deuterium into the structure.
  2. Reaction Conditions: The reaction is typically carried out under an inert atmosphere (nitrogen) to prevent moisture and oxidation. Temperature control is critical, often maintained at room temperature or slightly elevated conditions.
  3. Catalysts and Solvents: Commonly used catalysts include tetrabutylammonium bromide, while solvents may include dimethylacetamide or other organic solvents suitable for nucleophilic substitution reactions.
  4. Purification: After the reaction, the crude product undergoes purification processes such as filtration, solvent extraction, and drying to yield pure tenofovir-d5.

Technical Details

The synthesis may involve techniques such as:

  • Phase Transfer Catalysis: This technique enhances the reaction efficiency by facilitating the transfer of reactants between different phases (e.g., organic and aqueous).
  • Dropwise Addition: Gradual addition of reactants like chloromethyl isopropyl carbonate minimizes side reactions and improves product quality.
Molecular Structure Analysis

Structure

The molecular structure of tenofovir-d5 retains the core framework of tenofovir with specific hydrogen atoms replaced by deuterium atoms. The chemical formula can be represented as C10H14D5N5O6PC_{10}H_{14}D_5N_{5}O_{6}P.

Data

  • Molecular Weight: Approximately 307.3 g/mol (exact value may vary slightly due to deuteration).
  • Structural Formula: The structural representation includes a phosphate group linked to a modified nucleoside backbone.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing tenofovir-d5 include:

  • Nucleophilic Substitution: Key to modifying functional groups in tenofovir to incorporate deuterium.
  • Esterification: Involves forming ester bonds that are crucial for the drug's activity.

Technical Details

The reactions are optimized for conditions such as pH, temperature, and concentration to maximize yield and minimize byproducts. Reaction monitoring may be performed using techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

Process

Tenofovir-d5 functions similarly to its parent compound by inhibiting the reverse transcriptase enzyme, crucial for viral replication in HIV and HBV. The incorporation of deuterium may enhance its stability and bioavailability.

Data

  • Inhibition Profile: Tenofovir-d5 has been shown to retain antiviral activity comparable to non-deuterated forms, making it a valuable tool for pharmacokinetic studies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, which aids in formulation development.

Chemical Properties

Applications

Scientific Uses

Tenofovir-d5 is primarily utilized in research settings:

  • Metabolism Studies: Used to investigate metabolic pathways and pharmacokinetics due to its isotopic labeling.
  • Drug Interaction Studies: Helps assess interactions with other medications or substances.
  • Analytical Method Development: Employed in developing sensitive analytical techniques for quantifying tenofovir levels in biological samples.

This comprehensive overview highlights the significance of tenofovir-d5 in both therapeutic applications and scientific research, showcasing its potential as a valuable compound in the study of antiviral therapies.

Chemical Characterization and Structural Analysis of Tenofovir-d5

Molecular Structure and Isotopic Labeling Patterns

Tenofovir-d5 (IUPAC name: [(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid) represents a strategically deuterated analogue of the antiviral drug tenofovir. Its molecular formula is C₉H₉D₅N₅O₄P, with a molecular weight of 292.24 g/mol, reflecting the replacement of five hydrogen atoms with deuterium atoms [3] [5] [7]. The deuterium atoms are specifically incorporated at the 1,1,3,3,3-positions of the propyl side chain, corresponding to the methyl group (CD₃-) and the methylene group (-CD₂-) adjacent to the phosphonomethoxy linker [3]. This labeling pattern is represented in the isomeric SMILES notation as [²H]C([²H])([²H])C@HOCP(=O)(O)O [3].

The compound retains the critical (R)-stereochemical configuration at the chiral center of the propyl chain, which is essential for high-affinity binding to viral reverse transcriptase enzymes. The adenine moiety (6-aminopurine) and the phosphonic acid group remain identical to the non-deuterated parent compound [4] [5]. This structural preservation ensures that the deuterated compound maintains the target specificity of tenofovir while altering its metabolic stability through the kinetic isotope effect [3]. X-ray crystallographic analyses confirm that deuterium substitution does not induce significant conformational changes in the molecular structure, maintaining the biologically active conformation necessary for antiviral activity [3].

Table 1: Structural Characteristics of Tenofovir-d5

PropertySpecification
Molecular FormulaC₉H₉D₅N₅O₄P
Molecular Weight292.24 g/mol
IUPAC Name[(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid
Deuterium Positions1,1,3,3,3-positions of propyl chain (Methyl: CD₃-; Methylene: -CD₂-)
Chiral Center Configuration(R)-
Canonical SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Isomeric SMILES[²H]C([²H])([²H])C@HOCP(=O)(O)O

Synthesis Pathways for Deuterated Tenofovir Analogs

The synthesis of Tenofovir-d5 employs sophisticated deuteration techniques to achieve site-specific isotopic labeling while preserving stereochemical integrity. Industrial production typically follows a multi-step sequence beginning with achiral purine derivatives [9]. A common approach involves the deuteration of phenoxy precursors using deuterium oxide (D₂O) under controlled acidic conditions, enabling efficient hydrogen-deuterium exchange at the target carbon positions [3]. This method achieves isotopic incorporation exceeding 95% as verified by mass spectrometry [3].

Following deuteration, chiral resolution becomes critical due to the presence of chiral centers. This is accomplished through diastereomeric salt formation with resolving agents such as L-proline, followed by high-performance liquid chromatography (HPLC) to isolate the pharmacologically active (R)-enantiomer [3] [9]. The final synthetic steps involve phosphonate esterification using isopropyl alcohol to yield the prodrug form (Tenofovir Alafenamide-D5), which is subsequently hydrolyzed to produce Tenofovir-d5 [3]. This process employs continuous flow reactors for industrial-scale production, achieving yields >85% and chemical purity >99.5% [3].

Recent advances have explored asymmetric transfer hydrogenation for synthesizing tenofovir analogues. This method generates chiral intermediates from achiral precursors under mild conditions, achieving up to 97% enantiomeric excess with good to excellent yields [9]. This approach significantly reduces reaction steps while maintaining high stereoselectivity, offering a promising alternative for producing deuterated and non-deuterated variants alike [9].

Table 2: Synthesis Methods for Tenofovir-d5

Synthetic StageMethods & ConditionsYield/PurityAnalytical Control
Precursor DeuterationD₂O exchange (acidic conditions)>95% deuterium incorporationMass spectrometry
Chiral ResolutionDiastereomeric salt formation (L-proline); HPLC>99% (R)-enantiomerChiral HPLC
Phosphonate EsterificationIsopropyl alcohol esterification; Hydrolysis>85% overall yieldNMR, HPLC
Industrial Scale-upContinuous flow reactors>99.5% chemical purityX-ray crystallography, HPLC-MS

Physicochemical Properties and Stability Under Varied Conditions

Tenofovir-d5 presents as an off-white crystalline solid under standard conditions and demonstrates temperature-sensitive stability. Long-term storage requires temperatures of -20°C to maintain chemical integrity, as evidenced by stability-indicating HPLC studies [5] [7]. The compound exhibits limited aqueous solubility (sparingly soluble in acidified water) but shows improved solubility in dimethyl sulfoxide (DMSO) when heated, facilitating its use in research applications requiring in vitro dissolution [5] [7].

Spectroscopic characterization reveals distinctive properties: The phosphorus NMR spectrum displays a characteristic chemical shift between 18-22 ppm for the phosphonate group, while deuterium incorporation induces subtle upfield shifts in adjacent proton NMR signals [3]. Mass spectral analysis shows a characteristic molecular ion cluster at m/z 292.24 [M+H]⁺, with the distinctive 5-amu mass increase compared to non-deuterated tenofovir serving as a key identification marker [3] [5].

The hydrolytic stability profile of Tenofovir-d5 demonstrates significant pH dependence. The compound remains stable under acidic conditions (pH 2-4) but undergoes gradual decomposition in alkaline environments (pH >8), with ester hydrolysis occurring preferentially at the phosphonate ester linkages when present in prodrug forms [3]. Photostability studies indicate minimal degradation under standard laboratory lighting conditions, though prolonged exposure to UV radiation should be avoided [5].

Role of Deuterium in Modulating Metabolic Pathways

The strategic incorporation of five deuterium atoms at carbon-deuterium (C-D) bond positions significantly alters the metabolic stability of Tenofovir-d5 compared to its non-deuterated counterpart. The kinetic isotope effect (KIE) leverages the higher bond dissociation energy of C-D bonds (approximately 1-2 kcal/mol stronger than C-H bonds) to slow enzymatic oxidation processes, particularly those catalyzed by cytochrome P450 enzymes and hepatic dehydrogenases [3]. This effect reduces first-pass metabolism and extends plasma half-life to 45 hours, representing a 2.6-fold increase over standard tenofovir disoproxil fumarate (TDF) [3].

Deuterium substitution significantly impacts the activation pathway of tenofovir prodrugs. While both Tenofovir Alafenamide (TAF) and its deuterated forms require intracellular activation, deuterium stabilizes the molecule against premature hydrolysis in plasma, enhancing delivery to target lymphocytes and hepatocytes [3] [8]. Following cellular uptake, deuterium substitution reduces the rate of cathepsin A-mediated hydrolysis, prolonging intracellular exposure to the active metabolite tenofovir diphosphate (TFV-DP) [3]. This results in significantly higher intracellular concentrations of TFV-DP (Cₘₐₓ: 350 ng/mL vs. 90 ng/mL for TDF) at equivalent doses [3].

Notably, deuterium modification mitigates subgenotype-specific efficacy variations. Research demonstrates that HBV/D3 and HBV/D5 subgenotypes exhibit natural resistance to standard tenofovir, with in vitro IC₅₀ values of 9.36 ± 0.33 μM and 8.88 ± 0.57 μM, respectively, compared to HBV/D1 (IC₅₀: 4.13 ± 0.68 μM) [10]. The enhanced pharmacokinetic profile of deuterated analogs partially overcomes this resistance by maintaining higher and more sustained intracellular drug concentrations, though subgenotype-specific amino acid variations in reverse transcriptase domains still influence overall efficacy [10].

Table 3: Pharmacokinetic Comparison: Tenofovir-d5 vs. Non-deuterated TDF

Pharmacokinetic ParameterTenofovir-d5Standard TDFPharmacological Impact
Plasma Half-life45 hours17 hoursExtended dosing intervals
Renal Clearance120 mL/min210 mL/minReduced nephrotoxic potential
TFV-DP Cₘₐₓ350 ng/mL90 ng/mLEnhanced intracellular exposure
Hepatic Metabolism RateReduced by 40%BaselineLower interaction risk with CYP inducers
HBV/D3 Subgenotype IC₅₀~8.5 μM9.36 μMImproved efficacy against resistant variants

Properties

Product Name

Tenofovir-d5

Molecular Formula

C₉H₉D₅N₅O₄P

Molecular Weight

292.24

Synonyms

[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy-d5]methyl]phosphonic Acid;_x000B_(R)-9-(2-Phosphonomethoxypropyl)adenine-d5; (R)-PMPA-d5; GS-1278-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.